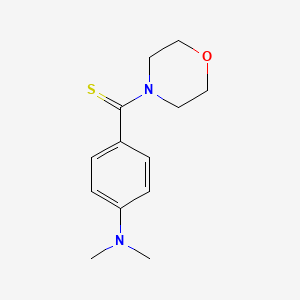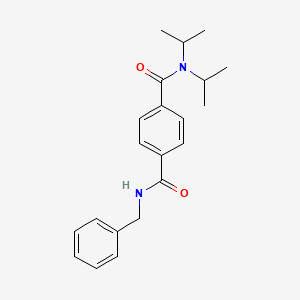![molecular formula C23H27N5O3 B5598046 (3aR*,6S*)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(3-methylbenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5598046.png)
(3aR*,6S*)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(3-methylbenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules such as this compound often involves multi-step chemical reactions, starting from simpler molecules to gradually build up the desired structure. While the exact synthesis process for this compound is not detailed in the papers found, related research provides insights into similar compounds. For example, the synthesis of N-methyl-N'-(3-methylbenzyl)ethylenediamine derivatives and their resolution through preferential crystallization indicates the complexity and specificity required in synthesizing such molecules, highlighting the importance of stereochemistry and enantiomeric purity in the final product (Harada et al., 1997).
Molecular Structure Analysis
The molecular structure of a compound defines its chemical behavior and interactions. X-ray diffraction and spectroscopic techniques, such as IR, NMR, and mass spectrometry, are essential tools for elucidating the structure of complex molecules. Studies on similar compounds have employed these techniques to confirm their structure, demonstrating the intricacies of molecular arrangement and the importance of confirming stereochemistry for understanding the compound's properties and reactivity (Alaşalvar et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. Reactions such as esterification, amidation, and cycloaddition are common in synthesizing complex organic molecules. For instance, the reaction of 5-arylfurfurilamines with maleic anhydride leading to diastereospecific formation of methyl esters of hexahydroisoindole carboxylic acids showcases the type of chemical transformations that might be relevant for synthesizing the target compound (Nadirova et al., 2019).
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and crystallinity, are crucial for its characterization and application. These properties can be determined using various analytical techniques and are essential for compound purification, formulation, and storage. For example, the resolution of racemic mixtures to obtain enantiomerically pure compounds involves understanding the compound's physical properties to optimize the crystallization process (Harada et al., 1997).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological molecules, define the compound's potential applications. The synthesis and evaluation of derivatives for activities such as antimicrobial or anti-inflammatory properties highlight the importance of understanding these chemical properties to tailor compounds for specific uses (Bekircan et al., 2008).
Applications De Recherche Scientifique
Antimicrobial Agents
Triazole derivatives have been synthesized and evaluated for their antimicrobial activities against Gram-positive, Gram-negative bacterial strains, and fungal strains. These compounds exhibit moderate to good activities, indicating the potential of triazole-containing compounds in developing new antimicrobial agents (Jadhav et al., 2017).
Anticancer and Anti-inflammatory Agents
Pyrazolopyrimidine derivatives, another class with structural similarities, have been synthesized and assessed for their anticancer and anti-5-lipoxygenase activities. These compounds show promising results, suggesting the relevance of such structures in creating new therapies for cancer and inflammation (Rahmouni et al., 2016).
Antioxidant Agents
Research on triazole and carboxamide derivatives has also highlighted their potential as antioxidants. The synthesis of new 1,4-disubstituted 1,2,3-triazoles and their evaluation for antioxidant activities demonstrate the capacity of these compounds to act as moderate antioxidant agents, potentially useful in combating oxidative stress (Lima et al., 2021).
Propriétés
IUPAC Name |
(1R,7S)-N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-N-methyl-3-[(3-methylphenyl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-4-27-14-24-25-18(27)12-26(3)21(29)19-17-8-9-23(31-17)13-28(22(30)20(19)23)11-16-7-5-6-15(2)10-16/h5-10,14,17,19-20H,4,11-13H2,1-3H3/t17-,19?,20?,23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIXTYQVFBNZCG-AFIMQMJHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CN(C)C(=O)C2C3C=CC4(C2C(=O)N(C4)CC5=CC=CC(=C5)C)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=NN=C1CN(C)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)CC5=CC=CC(=C5)C)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S*,4R*)-4-(2-methoxyphenyl)-1-[morpholin-4-yl(oxo)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5597976.png)
![2-[3-(trifluoromethyl)phenyl]-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5597984.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597995.png)
![1-[2-chloro-5-(trifluoromethyl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5598002.png)
![(1R*,2S*)-N-butyl-2-[(3-phenoxy-1-azetidinyl)carbonyl]cyclohexanecarboxamide](/img/structure/B5598008.png)
![4-[(2R)-2-hydroxy-2-phenylacetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5598011.png)

![4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5598020.png)
![benzyl 8-(2-methoxyethyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5598034.png)
![8-(3-isopropoxybenzyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598053.png)
![2-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5598060.png)
![3-ethyl-8-[5-fluoro-2-(trifluoromethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598071.png)
